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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15139427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of

triphenylphosphinechlorogold(I), [AuCl(PPh₃)], as a versatile and efficient catalyst in the

synthesis of various heterocyclic compounds. The mild reaction conditions and high functional

group tolerance associated with gold catalysis make it a powerful tool in modern organic

synthesis, particularly relevant to drug discovery and development.

Synthesis of 2,3-Indoline-Fused Cyclobutanes
The gold-catalyzed tandem 3,3-rearrangement and [2+2] cycloaddition of propargylic indole-3-

acetates provides a rapid and efficient route to complex polycyclic indoline structures, which

are prevalent in numerous natural products and pharmacologically active compounds.[1]
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Entry R¹ R² R³ Time (h) Yield (%)

1 H H H 0.5 92

2 Me H H 0.5 95

3 Ph H H 0.5 94

4 H Me H 1 89

5 H H Me 1 91

Experimental Protocol
To a solution of the propargylic indole-3-acetate (0.2 mmol) in freshly distilled dichloroethane

(2.0 mL) in a flame-dried Schlenk tube under an argon atmosphere, is added

triphenylphosphinechlorogold(I) (5.0 mg, 0.01 mmol, 5 mol%) and silver

hexafluoroantimonate (3.4 mg, 0.01 mmol, 5 mol%). The resulting mixture is stirred at room

temperature for the time indicated in the table above. Upon completion of the reaction, as

monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified

by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the

desired 2,3-indoline-fused cyclobutane.[1]

Reaction Workflow and Mechanism
The reaction is initiated by the in situ formation of a cationic gold(I) species, which activates the

alkyne moiety of the propargylic ester. This activation facilitates a[2][2]-sigmatropic

rearrangement to form a gold-containing allene intermediate. Subsequent intramolecular [2+2]

cycloaddition between the allene and the indole ring furnishes the tetracyclic product.
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Caption: Experimental workflow for the synthesis of 2,3-indoline-fused cyclobutanes.
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Caption: Simplified reaction mechanism for the formation of 2,3-indoline-fused cyclobutanes.
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Synthesis of 2,5-Disubstituted Oxazoles
A gold-catalyzed oxidative cyclization of carboxamides and propynals provides an efficient

route to 2,5-disubstituted oxazoles. This methodology is notable for its use of readily available

starting materials and its operational simplicity.[3]

Quantitative Data Summary
Entry

Carboxamid
e (R)

Propynal
(R')

Oxidant Time (h) Yield (%)

1 Ph Ph

8-

methylquinoli

ne N-oxide

24 78

2 4-MeC₆H₄ Ph

8-

methylquinoli

ne N-oxide

24 82

3 4-MeOC₆H₄ Ph

8-

methylquinoli

ne N-oxide

24 85

4 Ph 4-ClC₆H₄

8-

methylquinoli

ne N-oxide

36 75

5 Ph n-Pr

8-

methylquinoli

ne N-oxide

36 65

Experimental Protocol
In a round-bottom flask equipped with a magnetic stirrer bar,

triphenylphosphinechlorogold(I) (2.5 mg, 5 mol%), and an N-oxide oxidant (1.2 equiv) are

dissolved in chlorobenzene (0.6 mL). The carboxamide (0.1 mmol) and the propynal (0.12

mmol) are then added. The reaction mixture is stirred at 80 °C for the time indicated in the

table. After cooling to room temperature, the solvent is removed under vacuum, and the

residue is purified by flash column chromatography on silica gel to afford the 2,5-disubstituted

oxazole.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/figure/Gold-catalyzed-tandem-3-3-rearrangement-2-2cyclization-of-propargyl-3-indoleacetates_fig2_327115830
https://www.benchchem.com/product/b15139427?utm_src=pdf-body
https://www.researchgate.net/figure/Gold-catalyzed-tandem-3-3-rearrangement-2-2cyclization-of-propargyl-3-indoleacetates_fig2_327115830
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Pathway
The proposed mechanism involves the gold-catalyzed oxidation of the alkyne to a gold-carbene

intermediate. Nucleophilic attack of the carboxamide onto the carbene, followed by

condensation with the aldehyde and subsequent cyclization and aromatization, yields the

oxazole product.
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Caption: Proposed reaction pathway for the synthesis of 2,5-disubstituted oxazoles.
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Synthesis of Polysubstituted Furans
A gold-catalyzed cascade reaction involving a propargylic substitution followed by

cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds allows for the

efficient synthesis of highly substituted furans. While the cited protocol utilizes AuBr₃,

[AuCl(PPh₃)] in combination with a silver salt can also catalyze similar transformations.[2][4]

Quantitative Data Summary

Entry
N-
Tosylpropargyl
Amine (R)

1,3-Dicarbonyl
Compound

Time (h) Yield (%)

1 Ph Acetylacetone 19 81

2 4-MeC₆H₄ Acetylacetone 20 85

3 Ph
Ethyl

acetoacetate
22 78

4 Ph
Dibenzoylmethan

e
24 75

5 H Acetylacetone 24 65

Experimental Protocol
To a solution of N-tosylpropargyl amine (0.2 mmol) and the 1,3-dicarbonyl compound (0.6

mmol) in 1,2-dichloroethane (2 mL) is added AuBr₃ (5.0 mg, 5 mol%) and AgOTf (7.7 mg, 15

mol%). The mixture is stirred at 60 °C for the time specified in the table. After completion of the

reaction (monitored by TLC), the mixture is filtered through a short pad of Celite, and the filtrate

is concentrated. The residue is purified by flash column chromatography on silica gel to give

the polysubstituted furan.[2]

Catalytic Cycle
The reaction is initiated by the gold-catalyzed propargylic substitution of the N-tosyl group by

the 1,3-dicarbonyl compound. The resulting intermediate then undergoes a gold-catalyzed 5-

endo-dig cyclization to form the furan ring.
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Caption: Simplified catalytic cycle for polysubstituted furan synthesis.

One-Pot Synthesis of 3-Silylethynyl Indoles
This one-pot procedure combines the gold-catalyzed cyclization of a 2-alkynylaniline with a

subsequent gold-catalyzed C3-alkynylation of the resulting indole, demonstrating the utility of

gold catalysis in sequential transformations.[5]

Quantitative Data Summary
Entry 2-Alkynylaniline (R) Time (h) Yield (%)

1 Ph 4 85

2 4-MeC₆H₄ 5 88

3 4-ClC₆H₄ 6 82

4 Thien-2-yl 5 75

5 n-Bu 8 70

Experimental Protocol
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To a stirred solution of the 2-alkynylaniline (0.40 mmol) in isopropanol (3 mL) under an ambient

atmosphere is added NaAuCl₄ (2-4 mol%). The reaction is stirred at room temperature until full

conversion of the starting material (typically 3 hours). Then, 1-[(triisopropylsilyl)ethynyl]-1,2-

benziodoxol-3(1H)-one (TIPS-EBX, 1.2 equiv) and AuCl (4-8 mol%) are added sequentially.

The reaction is stirred until complete consumption of the intermediate indole (4-30 hours). The

solvent is removed under vacuum, and the residue is worked up with Et₂O and 0.1 M NaOH.

The organic layer is dried and concentrated, and the crude product is purified by flash

chromatography to afford the 3-silylethynyl indole.[5]

Logical Relationship of the One-Pot Synthesis
This protocol involves two distinct gold-catalyzed steps occurring sequentially in the same

reaction vessel. The first step is the cyclization of the aniline to form the indole, and the second

is the electrophilic alkynylation at the C3 position of the newly formed indole.

One-Pot Synthesis Logic
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Caption: Logical flow of the one-pot indole synthesis and functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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